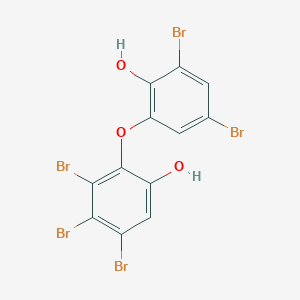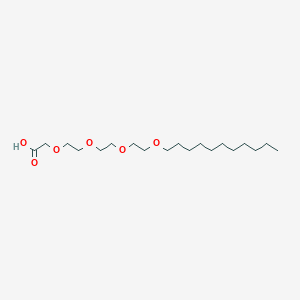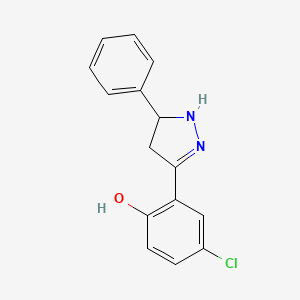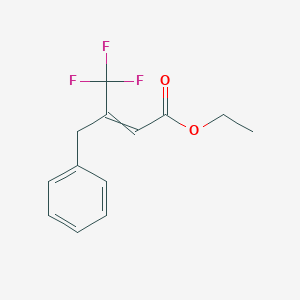
Ethyl 3-benzyl-4,4,4-trifluorobut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-benzyl-4,4,4-trifluorobut-2-enoate is a chemical compound characterized by its unique structure, which includes a benzyl group attached to a trifluorobut-2-enoate moiety. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-benzyl-4,4,4-trifluorobut-2-enoate typically involves the reaction of benzyl chloride with trifluorobut-2-enoic acid in the presence of a suitable base, such as triethylamine, under controlled temperature conditions. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired compound.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully monitored to optimize the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 3-benzyl-4,4,4-trifluorobut-2-enoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted benzyl derivatives.
Applications De Recherche Scientifique
Ethyl 3-benzyl-4,4,4-trifluorobut-2-enoate finds applications in several scientific fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which Ethyl 3-benzyl-4,4,4-trifluorobut-2-enoate exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating biological pathways to achieve therapeutic outcomes.
Comparaison Avec Des Composés Similaires
Ethyl 3-benzyl-4,4,4-trifluorobut-2-enoate is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties compared to similar compounds. Some similar compounds include:
This compound: Contains a trifluoromethyl group.
Ethyl 3-benzyl-4,4,4-difluorobut-2-enoate: Similar structure but with one less fluorine atom.
Ethyl 3-benzyl-4,4,4-trichlorobut-2-enoate: Contains chlorine atoms instead of fluorine.
These compounds differ in their reactivity and applications due to the presence of different substituents.
Propriétés
Numéro CAS |
198632-96-1 |
|---|---|
Formule moléculaire |
C13H13F3O2 |
Poids moléculaire |
258.24 g/mol |
Nom IUPAC |
ethyl 3-benzyl-4,4,4-trifluorobut-2-enoate |
InChI |
InChI=1S/C13H13F3O2/c1-2-18-12(17)9-11(13(14,15)16)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 |
Clé InChI |
PORFCWIMSXAPCN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=C(CC1=CC=CC=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


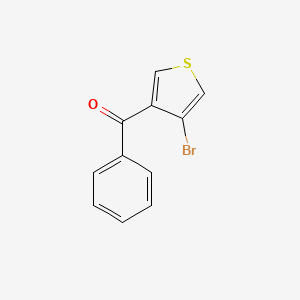
![2-[(2-Amino-1,3-benzothiazol-6-yl)oxy]acetamide](/img/structure/B15165168.png)
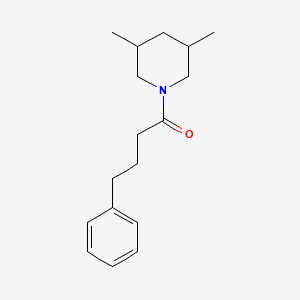
![7-Amino-1,3,6,8-tetraazaspiro[4.4]non-6-ene-2,4,9-trione](/img/structure/B15165179.png)
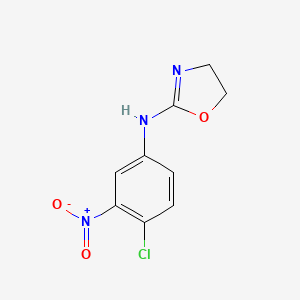
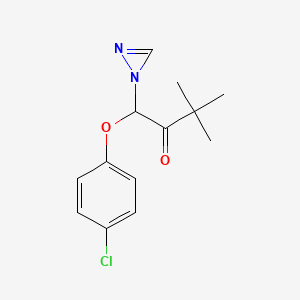
![[1,4]Dioxino[2,3-f]benzothiazole-2-carbonitrile](/img/structure/B15165209.png)
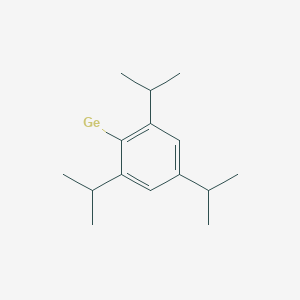
![4-[3-[7-(2-Quinolinylmethoxy)-2-naphthyloxy]propyl]benzoic acid](/img/structure/B15165214.png)
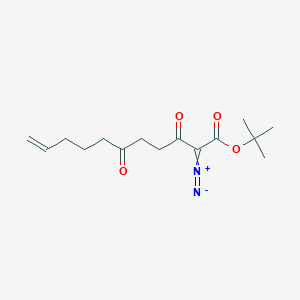
![3-[2-(Benzyloxy)phenyl]prop-2-enal](/img/structure/B15165225.png)
